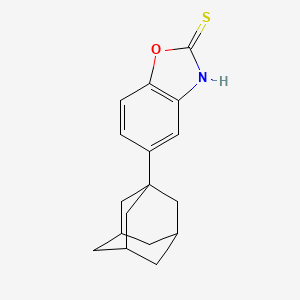
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is a compound that features a unique structure combining an adamantyl group with a benzoxazole ring and a thiol group. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties. The benzoxazole ring is a heterocyclic compound containing both nitrogen and oxygen, which can participate in various chemical reactions. The thiol group (-SH) is known for its reactivity, particularly in forming disulfide bonds.
Mechanism of Action
Target of Action
Adamantane derivatives have been known for their antiviral activity against the influenza and hiv viruses . They have also been associated with central nervous, antimicrobial, and anti-inflammatory activities . The M2 protein of the influenza A virus has been suggested as a potential target for adamantane drugs .
Mode of Action
It’s worth noting that adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities . For instance, amantadine, an adamantane derivative, acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . Its antiviral mechanism of action involves antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .
Biochemical Pathways
Adamantane derivatives have been associated with the inhibition of viral replication . The antiviral mechanism of action of amantadine, an adamantane derivative, involves antagonism of the influenza virus A M2 proton channel .
Pharmacokinetics
It’s worth noting that adamantane derivatives like amantadine have a bioavailability of 86–90%, with minimal metabolism (mostly to acetyl metabolites), and are mainly excreted unchanged in urine .
Result of Action
Adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities .
Action Environment
It’s worth noting that the performance of adamantane at low concentration is explained by relative rates of radical addition to the enone .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is known for its high reactivity, offering extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives
Molecular Mechanism
It is known that the adamantyl group can undergo hydroxylation, which is a major metabolic pathway
Metabolic Pathways
The metabolic pathways of this compound involve the hydroxylation of the adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, a diamondoid hydrocarbon, and 2-aminophenol.
Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable carboxylic acid derivative to form the benzoxazole ring.
Introduction of Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with the benzoxazole ring in the presence of a Lewis acid catalyst.
Thiol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring.
Substitution: The adamantyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Benzoxazole Derivatives: Formed from reduction reactions.
Scientific Research Applications
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to the adamantyl group’s ability to enhance lipophilicity and bioavailability.
Industry: Used in the development of new materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
5-(1-Adamantyl)-1,2,4-triazole-3-thiol: Similar structure but with a triazole ring instead of a benzoxazole ring.
1-Adamantylamine: Contains the adamantyl group but lacks the benzoxazole and thiol groups.
Adamantyl-1,3,4-oxadiazoline-2-thione: Contains an oxadiazoline ring and a thiol group.
Uniqueness
5-(1-Adamantyl)-1,3-benzoxazole-2-thiol is unique due to the combination of the adamantyl group, benzoxazole ring, and thiol group, which imparts distinct chemical and biological properties. The rigidity and bulkiness of the adamantyl group, combined with the reactivity of the thiol group and the versatility of the benzoxazole ring, make this compound particularly interesting for various applications in research and industry.
Properties
IUPAC Name |
5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMIEWUVWLKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
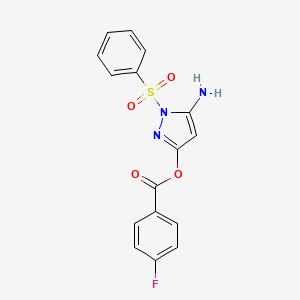
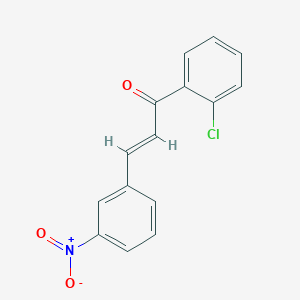
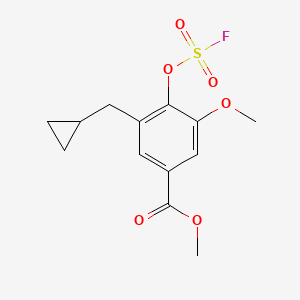
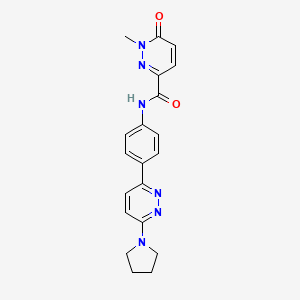
![[(2,5-Dimethylphenyl)methyl]phosphonic acid](/img/structure/B2777281.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)
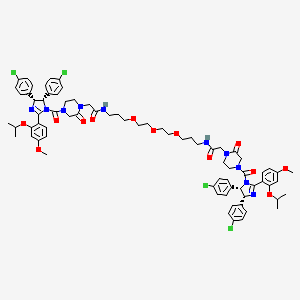
![4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2777286.png)
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/new.no-structure.jpg)


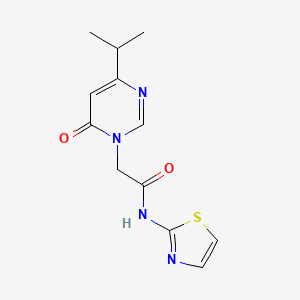
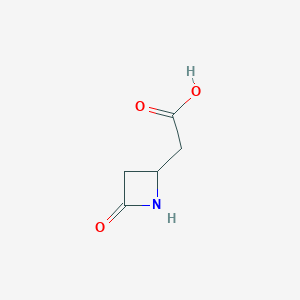
![3-Bromo-4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2777296.png)
